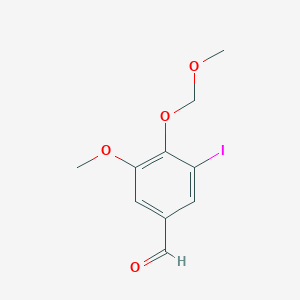
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H11IO4 and a molecular weight of 322.1 g/mol . It is characterized by the presence of iodine, methoxy, and methoxymethoxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde typically involves the iodination of a suitable precursor followed by the introduction of methoxy and methoxymethoxy groups. One common synthetic route includes the following steps:
Iodination: A precursor benzaldehyde is iodinated using iodine and a suitable oxidizing agent.
Methoxylation: The iodinated intermediate is then treated with methanol in the presence of an acid catalyst to introduce the methoxy group.
Methoxymethoxylation: Finally, the compound is reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde can be compared with similar compounds such as:
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: This compound has a hydroxyl group instead of a methoxymethoxy group, which affects its reactivity and applications.
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: This compound has a hydroxyl group at a different position, leading to different chemical properties and uses.
4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has a different core structure (isoxazole) and is used in different research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various scientific fields.
Eigenschaften
CAS-Nummer |
212960-03-7 |
|---|---|
Molekularformel |
C10H11IO4 |
Molekulargewicht |
322.10 g/mol |
IUPAC-Name |
3-iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11IO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
ZZWBVJJETJLIQL-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1I)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


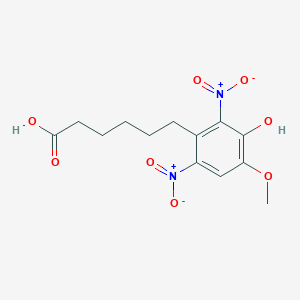
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
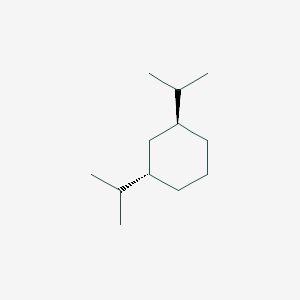
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)


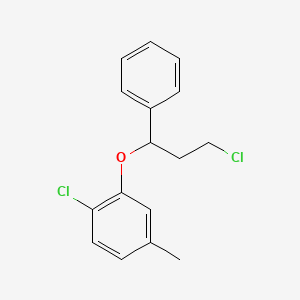

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
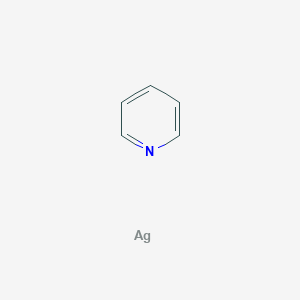
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
